molecular formula C11H11ClN2S B1346464 4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 81765-97-1

4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No. B1346464
CAS RN: 81765-97-1
M. Wt: 238.74 g/mol
InChI Key: VBBUCJFANWYVMU-UHFFFAOYSA-N
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Description

The compound 4-Chloro-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a derivative of the thienopyrimidine family, which is a class of heterocyclic compounds containing a fused thiophene and pyrimidine ring system. These compounds are of interest due to their potential pharmacological properties and their use as intermediates in the synthesis of more complex heterocyclic compounds.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the methylation of 2-chloro-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidine leads to the formation of a 3-methyl derivative as a major product, indicating that the methylation process favors substitution at the 3-position of the hexahydrothienopyrimidine ring system . Furthermore, the alkylation with α-carbonylalkyl halides also predominantly occurs at the 3-position. The alkylated compounds can be hydrolyzed and oxidized to form dehydrogenated derivatives, which can be further used to synthesize new heterocycles such as imidazo[1,2-a]thieno[2,3-d]pyrimidine and oxazolo[3,2-a]thieno[2,3-d]pyrimidine .

Molecular Structure Analysis

While the specific molecular structure analysis of 4-Chloro-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is not provided in the given data, the general structure of thienopyrimidine derivatives consists of a thiophene ring fused to a pyrimidine ring. The position of the chlorine and methyl groups on the compound would influence its reactivity and the types of chemical reactions it can undergo.

Chemical Reactions Analysis

The chemical reactivity of thienopyrimidine derivatives is influenced by the substituents on the rings. For example, the presence of a chlorine atom can make the compound susceptible to nucleophilic substitution reactions with amines, as seen in the synthesis of various 4-substituted 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidines . These reactions expand the chemical diversity of the thienopyrimidine derivatives and allow for the exploration of their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine would be expected to include typical characteristics of small organic molecules, such as melting point, boiling point, solubility in various solvents, and stability under different conditions. The presence of a chlorine atom could increase the compound's polarity, potentially affecting its solubility and reactivity. The specific properties would be determined by the molecular structure and the electronic effects of the substituents on the heterocyclic rings.

Scientific Research Applications

Chemical Synthesis and Derivatives

4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a versatile compound used in various chemical syntheses. For instance, the methylation of related compounds leads to the production of derivatives with potential in creating new heterocycles. These derivatives are essential in developing novel chemical entities with unique properties (Yamaguchi & Ishikawa, 1982).

Potential Antimicrobial Agents

Compounds derived from tetrahydrobenzothieno[2,3-d]pyrimidine have been studied for their antimicrobial properties. Research has shown that specific derivatives exhibit significant activity against certain strains of bacteria and fungi, highlighting their potential as antimicrobial agents (Soliman et al., 2009).

Bioactive Heterocycles Synthesis

The synthesis and electronic aspects of tetrahydrobenzothienopyrimidine derivatives have been a topic of interest due to their complex π-electron delocalization effects. These studies contribute to understanding and developing bioactive heterocycles, which are crucial in various applications, including pharmaceuticals (Gajda et al., 2015).

Development of New Molecular Structures

Research on 4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine and its derivatives has led to the development of new molecular structures with unique properties. For example, studies on crystal and molecular structures provide insights into the compound's potential applications in materials science and drug design (Ziaulla et al., 2012).

Antifungal and Antiviral Research

Some derivatives of thieno[2,3-d]pyrimidine, including those related to 4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, have been explored for their antifungal and antiviral activities. These studies are crucial for developing new therapeutic agents against various fungal and viral infections (Konno et al., 1989).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, derivatives of 4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine have been utilized in the synthesis of compounds with potential therapeutic benefits. For instance, research has focused on synthesizing novel cholesterol-lowering agents using these derivatives, contributing to the development of new treatments for cardiovascular diseases (Chavan Bb et al., 2015).

properties

IUPAC Name

4-chloro-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c1-6-13-10(12)9-7-4-2-3-5-8(7)15-11(9)14-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBUCJFANWYVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901002193
Record name 4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

CAS RN

81765-97-1
Record name 81765-97-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
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Synthesis routes and methods I

Procedure details

To a 50 mL flask was added 5 (220 mg, 1 mmol) and 5 mL POCl3. The resulting mixture was refluxed for 2 h, and the solvent was removed under reduced pressure to afford a dark residue. To this was added 30 mL of CHCl3 and 300 mg of silica gel. The solvent was evaporated to afford a plug Column chromatography of the plug with hexane:acetyl acetate=20:1 as eluent afford 192 g (81%) of 6 as a yellow solid: 1H NMR (DMSO-d6) δ 1.82 (m, 4H), 2.63 (s, 3H), 2.84 (m, 2H), 2.96 (m, 2H).
Name
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
81%

Synthesis routes and methods II

Procedure details

To a 50 mL flask was added 5 (220 mg, 1 mmol) and 5 mL POCl3. The resulting mixture was refluxed for 2 h, and the solvent was removed under reduced pressure to afford a dark residue. To this was added 30 mL of CHCl3 and 300 mg of silica gel. The solvent was evaporated to afford a plug. Column chromatography of the plug with hexane: acetyl acetate=20:1 as eluent afford 192 g (81%) of 6 as a yellow solid: 1H NMR (DMSO-d6) δ 1.82 (m, 4H), 2.63 (s, 3H), 2.84 (m, 2H), 2.96 (m, 2H).
Name
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 2
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4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 3
4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 4
4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 6
4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Citations

For This Compound
1
Citations
今野昌悦, 角田司, 渡辺亮, 藤田文雄, 大塚範夫… - YAKUGAKU …, 1989 - jstage.jst.go.jp
4-Chlorothieno [2, 3-d] pyrimidines were prepared by the chlorination of 4-oxo-3, 4-dihydrothieno [2, 3-d] pyrimidines with phosphoryl chloride. 4-Oxo-3, 4, 5, 6, 7, 8-hexahydro [1]-benzo…
Number of citations: 2 www.jstage.jst.go.jp

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